molecular formula C19H17N3O5S B3464970 N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B3464970
M. Wt: 399.4 g/mol
InChI Key: XHSRVFCEWCEGQY-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound that features a thiazole ring, a nitrobenzamide group, and a dimethoxyphenyl moiety

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-11-17(13-6-9-15(26-2)16(10-13)27-3)20-19(28-11)21-18(23)12-4-7-14(8-5-12)22(24)25/h4-10H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSRVFCEWCEGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenylacetic acid with thioamide under acidic conditions.

    Nitration of Benzamide: The nitration of benzamide is achieved by treating it with a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated benzamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-aminobenzamide
  • **N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to the presence of both the nitro group and the thiazole ring, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds that may lack one or more of these functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide

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